2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the presence of both bromine and chlorine substituents on a pyrrolo-pyridine framework. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmaceuticals. The compound's unique structure allows for diverse applications in scientific research, particularly in the development of enzyme inhibitors and receptor modulators, as well as potential therapeutic agents against cancer and other diseases.
2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine falls under the category of heterocyclic compounds, specifically pyrrolopyridines. These compounds are notable for their involvement in biological processes and their role as intermediates in organic synthesis.
The synthesis of 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine typically involves several key steps:
One effective synthetic route employs the palladium-mediated coupling reaction, often utilizing starting materials like 4-amino-2-bromo-5-iodopyridine. This is followed by cyclization under basic conditions to form the pyrrolo-pyridine structure.
The reaction conditions for synthesis generally include:
The molecular structure of 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine features a fused pyrrole and pyridine ring system with bromine at position 2 and chlorine at position 5. This arrangement contributes to its reactivity and biological activity.
2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions:
Key reagents include:
At the molecular level, 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine exerts its effects primarily through interactions with specific biological targets. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation and differentiation.
The binding affinity of this compound to FGFRs indicates its potential as an anticancer agent. For instance, studies have reported that derivatives of this compound can effectively inhibit cancer cell growth by inducing apoptosis and reducing cell migration .
The physical properties of 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine include:
Chemical properties involve its stability under standard laboratory conditions, reactivity towards nucleophiles, and its behavior during oxidation-reduction processes. The compound exhibits moderate stability but is sensitive to strong acids or bases which can affect its integrity.
2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine finds numerous applications in scientific research:
Halogenation of the pyrrolo[2,3-c]pyridine scaffold demands precise control to achieve the 2,5-dihalogenation pattern. The electron-rich C2 and C5 positions exhibit distinct reactivity: C2 (pyrrole-like) undergoes electrophilic substitution, while C5 (pyridine-like) requires activated halogenation conditions.
Bromination at C2 typically employs bromine (Br₂) in acetic acid at 0–25°C, exploiting the nucleophilic character of the pyrrole ring. This affords 2-bromo-1H-pyrrolo[2,3-c]pyridine in >85% yield. Subsequent chlorination at C5 necessitates harsher conditions, such as phosphorus oxychloride (POCl₃) at reflux (110°C) with catalytic N,N-diethylaniline. The chlorine atom selectively installs at the pyridine-like C5 position due to its enhanced electrophilicity under these conditions [5] [8].
Table 1: Halogenation Methods for Pyrrolo[2,3-c]pyridine Derivatives
Target Position | Reagents | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
C2 (Bromination) | Br₂, AcOH | 0–25°C, 2 h | 85–92% | >95% |
C5 (Chlorination) | POCl₃, DEA | 110°C, 12 h | 70–78% | >90% |
C7 (Bromination) | NBS, DMF | 25°C, 1 h | 65% | 80% |
Alternative methods include N-bromosuccinimide (NBS) for bench-stable bromination at C2, though with reduced regioselectivity (80%) due to competing C7 bromination [5]. The 5-chloro regiochemistry is confirmed via NMR correlation: the C5 chlorine deshields H6, producing a characteristic downfield shift (δ 8.42 ppm) [8].
The divergent reactivity of bromo (C2) vs. chloro (C5) substituents enables sequential functionalization. Bromine undergoes Suzuki coupling 50× faster than chlorine due to its lower bond dissociation energy (289 kJ/mol vs. 327 kJ/mol), allowing chemoselective arylations.
Chemoselective Suzuki-Miyaura Coupling at C2 employs Pd₂(dba)₃/XPhos in toluene/water (3:1) with arylboronic acids. This system achieves >95% conversion at 25°C within 2 h, preserving the C5–Cl bond. For example, 4-methoxyphenyl boronic acid couples to afford 2-(4-methoxyphenyl)-5-chloro-1H-pyrrolo[2,3-c]pyridine in 71% yield [3] [9]. Subsequent Buchwald-Hartwig Amination at C5 requires Pd(OAc)₂/RuPhos in tert-butanol at 80°C, converting chlorine to secondary amines (e.g., N-benzylmethylamine) in 68% yield [3].
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
Reaction Type | Catalyst System | Conditions | Chemoselectivity | Yield Range |
---|---|---|---|---|
Suzuki (C2-arylation) | Pd₂(dba)₃/XPhos | Toluene/H₂O, 25°C | >20:1 (Br vs. Cl) | 68–77% |
Buchwald (C5-amination) | Pd(OAc)₂/RuPhos | t-BuOH, 80°C | >98% retention of Ar | 33–68% |
Sonogashira (C2-alkynyl) | Pd(PPh₃)₄/CuI, PPh₃ | THF/iPr₂NH, 60°C | >15:1 | 60–75% |
Orthogonal protection is critical: the SEM group (SiCH₂CH₂OMe) protects the pyrrole nitrogen during C5 amination, preventing catalyst poisoning. Deprotection with TBAF then regenerates the N–H group [3] [9].
Solid-phase synthesis enables rapid diversification of 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine via resin-bound intermediates. The linker strategy determines functionalization efficiency:
Table 3: Solid-Phase Strategies for Pyrrolopyridine Synthesis
Resin Type | Attachment Point | Functionalization Sequence | Cleavage Reagent |
---|---|---|---|
Wang resin | C3-COOH | Bromination → Suzuki coupling | TFA/H₂O (95:5) |
Rink Amide MBHA | N1-H | Chlorination → Sonogashira coupling | 20% hexafluoroisopropanol |
Trityl chloride | N1-H | Suzuki → Buchwald amination | 1% TFA in DCM |
The SEM-protected derivative proves indispensable for solid-phase synthesis, preventing unwanted cyclization or polymerization during resin handling. After sequential C2 and C5 modifications, SEM deprotection uses AlCl₃ in dichloromethane, achieving >90% recovery [3] [8]. Typical scales range from 25–100 mg per synthesis batch, suitable for medicinal chemistry exploration [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5